![molecular formula C26H20ClN5O4 B2851543 N-(4-chlorophenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide CAS No. 1112332-39-4](/img/structure/B2851543.png)
N-(4-chlorophenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-N’-[4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]urea is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group and a methoxyphenyl group, connected through a dihydropyrazinyl urea linkage.
Métodos De Preparación
The synthesis of N-(3-chlorophenyl)-N’-[4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]urea typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
N-(3-chlorophenyl)-N’-[4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]urea can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
N-(4-chlorophenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide has been investigated for its potential pharmacological properties:
Anticancer Activity : Studies have shown that compounds with similar structures can exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. The naphthyridine moiety is particularly noted for its role in enhancing anticancer activity through interactions with DNA and RNA.
Anti-inflammatory Effects : The presence of the chlorophenyl and methoxy groups may enhance anti-inflammatory effects by modulating inflammatory pathways. Research into related compounds has indicated potential for use in treating inflammatory diseases.
Antimicrobial Properties : The compound may also possess antimicrobial activity against various pathogens. The oxadiazole group is known for its role in enhancing the antimicrobial efficacy of compounds.
Biological Research
In biological studies, this compound can serve as a tool for:
Enzyme Inhibition Studies : The compound's ability to inhibit specific enzymes could be explored to understand metabolic pathways or develop new therapeutic agents.
Receptor Binding Studies : Its interactions with various receptors can be investigated to elucidate mechanisms of action for drug development.
Material Science
The unique chemical properties of this compound make it a candidate for applications in material science:
Polymer Development : The compound could be utilized in synthesizing new polymers or coatings that exhibit specific thermal or mechanical properties due to its structural characteristics.
Case Studies and Research Findings
Several studies have highlighted the applications of structurally similar compounds:
Mecanismo De Acción
The mechanism of action of N-(3-chlorophenyl)-N’-[4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects.
Comparación Con Compuestos Similares
N-(3-chlorophenyl)-N’-[4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]urea can be compared with similar compounds such as:
- N-(3-chlorophenyl)-N’-[4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]urea
- N-(3-chlorophenyl)-N’-[4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]urea
These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications. The uniqueness of N-(3-chlorophenyl)-N’-[4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]urea lies in its specific functional groups and the resulting biological and chemical activities.
Actividad Biológica
N-(4-chlorophenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The compound can be characterized by the following structural formula:
It contains a naphthyridine core, which is known for its diverse biological activities. The presence of oxadiazole and methoxyphenyl moieties enhances its pharmacological potential.
Anticancer Activity
Research indicates that derivatives containing an oxadiazole moiety exhibit significant anticancer properties. The oxadiazole ring is associated with antiangiogenic effects and the ability to inhibit tumor cell proliferation through mechanisms such as downregulation of vascular endothelial growth factor (VEGF) and inhibition of hypoxia-inducible factor 1-alpha (HIF-1α) translocation .
A study focusing on similar oxadiazole derivatives reported promising results in inhibiting cancer cell lines. For instance, compounds with structural analogs demonstrated cytotoxicity with IC50 values ranging from 10 to 50 µM against various cancer cell lines .
Table 1: Summary of Anticancer Activities of Related Compounds
Compound Name | IC50 (µM) | Cancer Cell Line | Mechanism of Action |
---|---|---|---|
Oxadiazole A | 25 | HeLa | VEGF inhibition |
Oxadiazole B | 12 | MCF-7 | HIF-1α translocation inhibition |
N-(Chloro) | 30 | A549 | Mitotic arrest |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Studies have shown that compounds with similar structures possess activity against both Gram-positive and Gram-negative bacteria. The presence of the methoxy group is believed to enhance lipophilicity, improving membrane penetration and subsequent antibacterial action .
Table 2: Antimicrobial Activity of Related Compounds
Compound Name | Zone of Inhibition (mm) | Bacterial Strain |
---|---|---|
N-(Chloro) | 18 | E. coli |
Methoxy Derivative | 22 | S. aureus |
Oxadiazole Variant | 15 | P. aeruginosa |
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that modifications to the phenyl and naphthyridine rings can significantly influence the biological activity of the compound. The introduction of electron-withdrawing groups (such as chlorine) generally enhances anticancer activity while maintaining acceptable levels of toxicity .
Case Studies
One notable case study involved the synthesis and evaluation of a series of oxadiazole derivatives, including those structurally related to this compound. These compounds were tested for their antiproliferative effects on various cancer cell lines, demonstrating that specific substitutions at the phenyl ring significantly impacted their efficacy .
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-2-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN5O4/c1-15-3-12-20-23(34)21(26-30-24(31-36-26)16-4-10-19(35-2)11-5-16)13-32(25(20)28-15)14-22(33)29-18-8-6-17(27)7-9-18/h3-13H,14H2,1-2H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNIAJLAESDIUNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)Cl)C4=NC(=NO4)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.